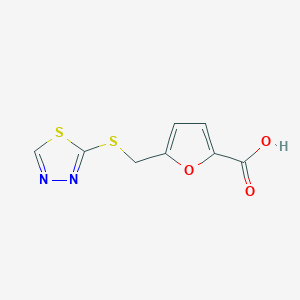
5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid is a heterocyclic compound that contains both a furan ring and a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 1,3,4-thiadiazole derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the heterocyclic rings .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound. These products can have different biological activities and applications .
Scientific Research Applications
5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thiadiazole ring is known to interact with DNA and proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)benzene-1,2-dicarboxylic acid
- 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)pyridine-2-carboxylic acid
- 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)thiophene-2-carboxylic acid
Uniqueness
What sets 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid apart is its unique combination of a furan ring and a thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6N2O3S2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
5-(1,3,4-thiadiazol-2-ylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S2/c11-7(12)6-2-1-5(13-6)3-14-8-10-9-4-15-8/h1-2,4H,3H2,(H,11,12) |
InChI Key |
KZERDNRAWUPTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CSC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















